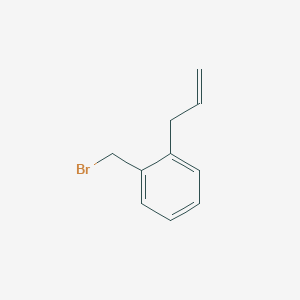

1-Allyl-2-(bromomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

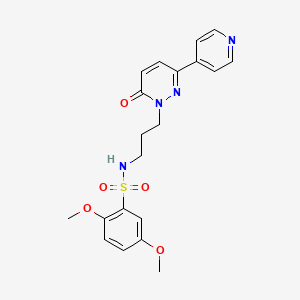

1-Allyl-2-(bromomethyl)benzene, also known as 2-Allylbromobenzene, 2-Allylphenyl bromide, 2-Bromo-1-allylbenzene, or o-Allylbromobenzene, is an organic compound. Its empirical formula is C9H9Br .

Synthesis Analysis

The synthesis of 1-Allyl-2-(bromomethyl)benzene could potentially involve a radical chain reaction . The reaction specifically causes the substitution of bromine with a hydrogen attached to a carbon adjacent to the double bond - the allylic position .Molecular Structure Analysis

The molecular structure of 1-Allyl-2-(bromomethyl)benzene consists of a benzene ring substituted with a bromomethyl group . The molecule has a molecular weight of 197.07 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in annulation reactions with internal alkynes using a hydrazone–palladium catalyst system, yielding polysubstituted naphthalene derivatives .Physical And Chemical Properties Analysis

1-Allyl-2-(bromomethyl)benzene is a liquid at room temperature. It has a refractive index of 1.559 and a density of 1.311 g/mL at 25 °C .Scientific Research Applications

Polymer Chemistry

Benzyl bromide contributes to the design of functional polymers. Researchers incorporate it into polymerization reactions, leading to polymers with benzyl side chains. These polymers find applications in drug delivery, surface modification, and materials science.

These applications highlight the significance of benzyl bromide in scientific research, demonstrating its versatility and impact across various disciplines. If you need further details or additional applications, feel free to ask! 🌟

Mechanism of Action

Target of Action

It’s known that brominated compounds like this often interact with various organic substrates in chemical reactions .

Mode of Action

1-Allyl-2-(bromomethyl)benzene can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In nucleophilic substitution reactions, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that brominated compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Its physical properties such as its liquid form, a density of 1311 g/mL at 25 °C, and storage temperature of 2-8°C suggest that it could have unique pharmacokinetic properties .

Result of Action

Given its potential for participating in various chemical reactions, it could have diverse effects depending on the context of its use .

Action Environment

The action, efficacy, and stability of 1-Allyl-2-(bromomethyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcomes of its reactions .

Safety and Hazards

Future Directions

Future research could explore the potential applications of 1-Allyl-2-(bromomethyl)benzene in organic synthesis, particularly in the production of polysubstituted naphthalene derivatives . Additionally, studies could investigate the use of different catalyst systems and reaction conditions to optimize the yield and selectivity of these reactions .

properties

IUPAC Name |

1-(bromomethyl)-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCVABHGLOWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-2-(bromomethyl)benzene | |

CAS RN |

120906-16-3 |

Source

|

| Record name | 1-(bromomethyl)-2-(prop-2-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2463974.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)

![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)

![N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2463993.png)

![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2463994.png)